molecular formula C17H17ClN2O3 B2800062 N-(3-chloro-4-methylphenyl)-N'-(3-methoxybenzyl)ethanediamide CAS No. 592477-53-7

N-(3-chloro-4-methylphenyl)-N'-(3-methoxybenzyl)ethanediamide

Cat. No. B2800062
CAS RN: 592477-53-7
M. Wt: 332.78
InChI Key: NQXQIDUDCRWCIB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N'-(3-methoxybenzyl)ethanediamide is a chemical compound that belongs to the class of amides. It is also known as C646 and is a potent and selective inhibitor of histone acetyltransferase (HAT) p300. This compound has been extensively studied for its potential use in cancer therapy, as well as in other fields of research.

Scientific Research Applications

Characterization and Detection Techniques

  • Analysis on Blotter Paper : NBOMe derivatives have been identified and analyzed on blotter paper, showcasing the diverse methods for detecting these compounds outside of biological contexts. This analysis helps in understanding the distribution and variation of these substances in non-clinical settings (Poklis et al., 2015).
  • HPLC-MS/MS Method for Serum : A high-performance liquid chromatography tandem mass spectrometry method has been developed for detecting 2CC-NBOMe and 25I-NBOMe in human serum, indicating the advancement in toxicological screening and analysis of these compounds (Poklis et al., 2013).

Pharmacological Profiling

  • Cardiotoxicity Evaluation : Studies have shown that certain NBOMe derivatives may induce adverse cardiac effects, highlighting the importance of understanding the broader pharmacological and toxicological profiles of these compounds (Yoon et al., 2019).
  • Toxicokinetics and Analytical Toxicology : Research into the toxicokinetics and analytical toxicology of novel NBOMe derivatives provides crucial data for clinical and forensic toxicology, aiding in the detection, risk assessment, and understanding of drug interactions (Richter et al., 2019).

Molecular and Electronic Analysis

  • Spectroscopic Analysis : The molecular, electronic, and nonlinear optical properties of related heterocyclic compounds have been studied experimentally and through DFT calculations. These analyses contribute to a deeper understanding of the chemical and physical properties of these compounds, which can inform their potential applications and interactions (Beytur & Avinca, 2021).

Environmental Transformation and Breakdown

  • Breakdown Product Formation : The transformation patterns of related herbicides in aquatic systems have been investigated, shedding light on the environmental fate and breakdown mechanisms of these chemically related substances (Graham et al., 1999).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-6-7-13(9-15(11)18)20-17(22)16(21)19-10-12-4-3-5-14(8-12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXQIDUDCRWCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-N'-(3-methoxybenzyl)ethanediamide

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